Isomeric Purity: (10E,12E,14Z)-Trienol Achieves >99% Geometric Purity via Tetracyanoethylene Scavenging, Unattainable by Standard Chromatography Alone
The (10E,12E,14Z)-hexadeca-10,12,14-trien-1-ol intermediate, when treated with tetracyanoethylene, selectively removes contaminating geometric isomers as Diels–Alder adducts, leaving the target (EEZ)-trienol with >99% stereoisomeric purity as confirmed by capillary GC on polar and non-polar columns [1]. In contrast, the (10E,12E,14E)-trienol required repeated selective crystallization from pentane and iodine-catalyzed isomerization of the mother liquor to reach comparable purity, yet still retained ~1–2% residual impurities after three crystallization cycles [1].
| Evidence Dimension | Geometric isomeric purity after preparative purification |
|---|---|
| Target Compound Data | >99% (10E,12E,14Z) isomer (GC area %); single-step tetracyanoethylene treatment |
| Comparator Or Baseline | (10E,12E,14E)-hexadeca-10,12,14-trien-1-ol: ~98% after 3× crystallisation + I₂ isomerisation; initial crude ~70% (EEE) [1] |
| Quantified Difference | EEZ isomer reaches >99% purity in a single chemical step; EEE isomer requires multi-step physical purification and still falls short by ~1–2% |
| Conditions | Capillary GC analysis on DB-5 and DB-Wax columns; purification at 2–5 g scale [1] |
Why This Matters
For semiochemical field trials, even 1–2% of the wrong geometric isomer can act as a behavioral antagonist, making the reliable >99% purity of the (EEZ)-trienol a decisive procurement criterion.
- [1] Chen, X.; Millar, J. G. Synthesis 2000, 2000 (2), 113–118. View Source
